N-isobutyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-isobutyl-3-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.10381361 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Class III Antiarrhythmic Activity
N-isobutyl-3-[(methylsulfonyl)amino]benzamide derivatives have been explored for their potential in treating arrhythmias. Studies have found that certain compounds within this class exhibit potent Class III antiarrhythmic activity without affecting conduction, showing promise in both in vitro and in vivo settings. Specifically, these compounds have been shown to significantly prolong the action potential duration, indicating their potential in managing ventricular fibrillation and restoring sinus rhythm in anesthetized dogs. Such findings suggest a viable pathway for the development of new antiarrhythmic medications (Ellingboe et al., 1992).
Cardiac Electrophysiological Effects
Further research into N-substituted-4-(1H-imidazol-1-yl)benzamides, closely related to this compound, has indicated their effectiveness as selective class III agents in cardiac electrophysiology. These studies underline the potential of such compounds in modifying the electrophysiological properties of the heart, offering insights into their use in treating reentrant arrhythmias, a common cause of sudden cardiac death. The findings contribute to understanding how modifications to the benzamide structure can enhance antiarrhythmic efficacy (Morgan et al., 1990).
Prodrug Forms for Improved Solubility and Efficacy
Investigations into prodrug forms of sulfonamides, including compounds related to this compound, have shown that modifications can significantly enhance their solubility and pharmacokinetic properties. This research opens avenues for the development of more effective treatments by improving the bioavailability of sulfonamide-based drugs, which can be crucial for their therapeutic effectiveness (Larsen et al., 1988).
EP1 Receptor Antagonism
The exploration of this compound derivatives as EP1 receptor antagonists highlights their potential in treating conditions mediated by the PGE2 pathway. The development of such compounds provides a foundation for new therapeutic strategies in inflammation and pain management, illustrating the diverse therapeutic applications stemming from the structural framework of this compound (Naganawa et al., 2006).
Water Purification Applications
Research into polysulfonyl amino benzamide derivatives has extended into the field of water purification, particularly in the synthesis of novel membranes for desalination. These studies demonstrate the utility of this compound derivatives beyond pharmaceuticals, showcasing their potential in addressing global challenges such as clean water access (Padaki et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(methanesulfonamido)-N-(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9(2)8-13-12(15)10-5-4-6-11(7-10)14-18(3,16)17/h4-7,9,14H,8H2,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBUMBHORULTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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